molecular formula C12H7F3N4O B6475899 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640975-97-7

7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6475899
CAS No.: 2640975-97-7
M. Wt: 280.21 g/mol
InChI Key: GLOIOGLPHXAYHN-UHFFFAOYSA-N
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Description

7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities.

Properties

IUPAC Name

7-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O/c13-12(14,15)11-17-16-9-10(20)18(6-7-19(9)11)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOIOGLPHXAYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with nitriles to form the triazole ring.

    Introduction of the Pyrazine Ring: The triazole intermediate is then reacted with suitable diketones or diesters to form the pyrazine ring.

    Phenylation and Trifluoromethylation:

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry:

In chemistry, 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine:

This compound has shown promise in medicinal chemistry, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. For instance, derivatives of this compound have been evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases, which are important targets in cancer therapy .

Industry:

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with molecular targets such as enzymes and receptors. For example, its inhibitory effect on c-Met and VEGFR-2 kinases is achieved through binding to the active sites of these enzymes, blocking their activity and thereby inhibiting cell proliferation and angiogenesis .

Comparison with Similar Compounds

    7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: This compound is structurally similar but lacks the ketone group, which may affect its reactivity and biological activity.

    7-phenyl-3-(methyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: The replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s properties, such as its lipophilicity and metabolic stability.

Uniqueness:

The presence of the trifluoromethyl group in 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for further research and development in various fields.

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